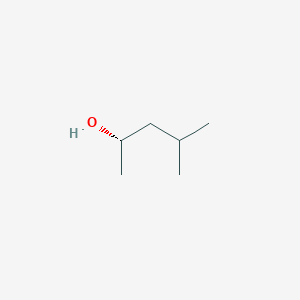
Citral propylene glycol acetal
Descripción general
Descripción
Citral propylene glycol acetal is a flavor and fragrance agent with a citrus type odor . It is used in the perfumery and flavor industry .
Synthesis Analysis
This compound can be synthesized from citral extracted from lemon grass. Para toluene sulphonic acid catalyst is used for the preparation of this compound . The acetalization and ketalization of aldehydes and ketones with alcohols proceed smoothly in the presence of 0.1 mol % acid, without removing water .
Molecular Structure Analysis
This compound contains total 37 bond(s); 15 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), and 2 ether(s) (aliphatic) .
Chemical Reactions Analysis
Flavor aldehydes including citral rapidly react with the e-liquid solvent propylene glycol (PG) after mixing, and upward of 40% of flavor aldehyde content is converted to flavor aldehyde PG acetals .
Aplicaciones Científicas De Investigación
Stabilization of Aldehydes : Citral propylene glycol acetal stabilizes aldehydes by forming propylene glycol (PG) acetals. A study comparing the regeneration of citral from dimethyl and PG acetals under mild acidic conditions found that PG acetals formed a near 1:1 equilibrium mixture with the generated aldehyde, indicating a stable form (Sharma, Nagarajan, & Gurudutt, 1998).
Use in Perfumery and Flavor Industry : this compound is used in the perfumery and flavor industry. It is synthesized from citral extracted from lemon grass, offering a method to fortify lemon oil with additional flavor and scent properties (Shahzadi, Muhammad, Mehmood, & Chaudhry, 2014).
Synthesis Optimization : Research on the synthesis of octanal propylene glycol acetal by microwave irradiation indicates that optimizing factors such as the ratio of 1,2-propylene glycol to octanal and irradiation conditions can yield a high output. This method may have applications in food processing (Li Jian-rong, Gan Wang-bao, & Q. Lang, 2008).
Catalytic Acetalization : Glycerol acetalization with citral using heteropolyacids supported on KIT-6 as a catalyst was studied. The research aimed to optimize glycerol’s acetalization with citral, showing significant potential in catalysis (J. Castanheiro, 2022).
Encapsulation and Stabilization : A mild method for encapsulating citral in monodispersed alginate microcapsules was developed to avoid UV irritation or acetic acid, offering potential applications in pharmaceutical, food, and cosmetic areas (Ma, Mou, Chen, Li, & Deng, 2022).
Antimicrobial Activity : this compound, derived from citral, a compound in lemongrass oil, shows significant antimicrobial activity. Citral has therapeutic properties, including antimicrobial, antioxidant, anticancer, anti-diabetic, and anti-inflammatory effects, which can be utilized in various industries (Sharma, Gupta, Habib, & Sahu, 2019).
Food Flavoring Reactions : In the context of food flavorings, propylene glycol, a component of this compound, can react with other components to form new compounds, influencing the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).
Nanoemulsion Technology : Citral-in-water nanoemulsions demonstrate significant antimicrobial activities, suggesting that this compound can be effectively used in nanoemulsion-based delivery systems for essential oils in the food, cosmetics, and agrochemical industries (Lu et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,6-dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(2)6-5-7-11(3)8-13-14-9-12(4)15-13/h6,8,12-13H,5,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRENGNFQNWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864270 | |
| Record name | 1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10444-50-5 | |
| Record name | Citral propylene glycol acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10444-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




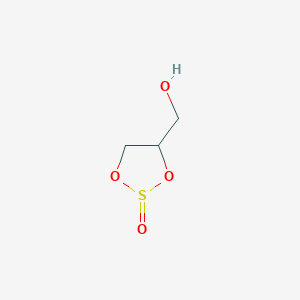
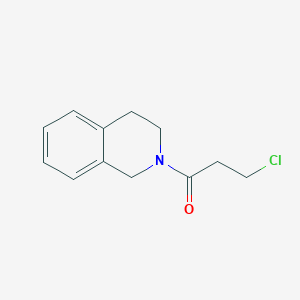

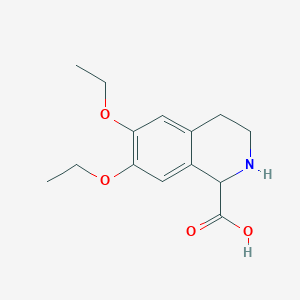
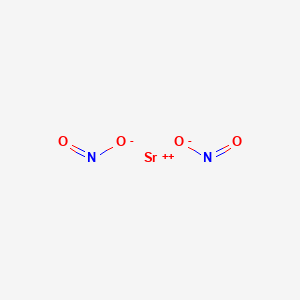

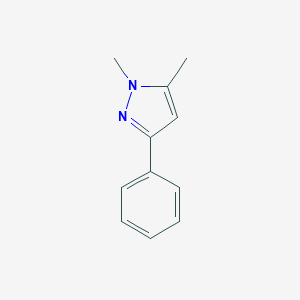
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
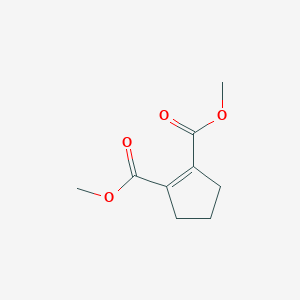
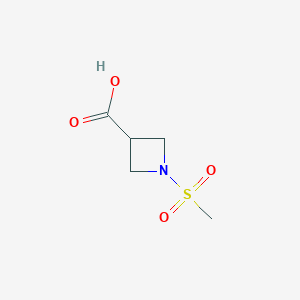
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
